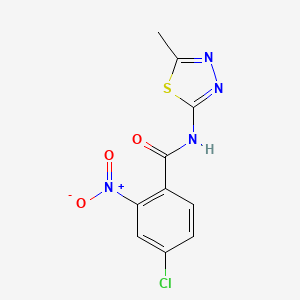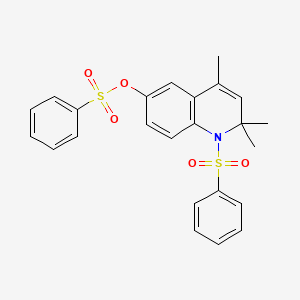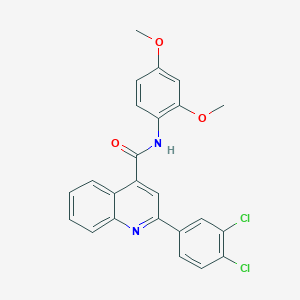![molecular formula C19H13ClN4O2S B11660042 3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 302917-85-7](/img/structure/B11660042.png)
3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-chlorothiophen-2-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with a chlorothiophene group and a hydroxynaphthalene moiety
Preparation Methods
The synthesis of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF), methanol, and water, with reagents such as lithium hydroxide and hydrochloric acid . Industrial production methods may involve similar steps but are optimized for larger scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
3-(5-chlorothiophen-2-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include:
3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal: Shares the chlorothiophene moiety but differs in the rest of the structure.
1-(5-chlorothiophen-3-yl)ethanol: Another compound with a chlorothiophene group but with different functional groups attached. The uniqueness of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its combination of the pyrazole, chlorothiophene, and hydroxynaphthalene moieties, which confer specific chemical and biological properties.
Properties
CAS No. |
302917-85-7 |
|---|---|
Molecular Formula |
C19H13ClN4O2S |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H13ClN4O2S/c20-18-8-7-17(27-18)14-9-15(23-22-14)19(26)24-21-10-13-12-4-2-1-3-11(12)5-6-16(13)25/h1-10,25H,(H,22,23)(H,24,26)/b21-10+ |
InChI Key |
BSEXEQBHFBYVPT-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NNC(=C3)C4=CC=C(S4)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NNC(=C3)C4=CC=C(S4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole](/img/structure/B11659959.png)
![N-phenyl-2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11659963.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide](/img/structure/B11659988.png)
![2-methyl-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide](/img/structure/B11660003.png)
![N-({N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide](/img/structure/B11660011.png)


![Ethyl 7-chloro-5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11660018.png)
![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate](/img/structure/B11660022.png)
![(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11660026.png)
![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B11660034.png)


![3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B11660051.png)
